3-Methyl-9-phenyl-9h-carbazole
Overview
Description
3-Methyl-9-phenyl-9h-carbazole is a chemical compound with the molecular formula C19H15N . It is a derivative of carbazole, which is an aromatic heterocyclic organic compound . Carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability .
Synthesis Analysis
Carbazole and its derivatives can be synthesized through various methods. One of the classic laboratory organic syntheses for carbazole is the Borsche–Drechsel cyclization . Another method for the synthesis of carbazole is the Graebe–Ullmann reaction . In this reaction, an N-phenyl-1,2-diaminobenzene is converted into a diazonium salt which instantaneously forms a 1,2,3-triazole. The triazole is unstable and at elevated temperatures, nitrogen is released and the carbazole is formed .Molecular Structure Analysis
The molecular structure of this compound is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .Scientific Research Applications
Antimicrobial Activities
3-Methyl-9-phenyl-9H-carbazole derivatives have been investigated for their antimicrobial properties. A study by Salih, Salimon, and Yousif (2016) synthesized new heterocyclic derivatives from 9H-carbazole and evaluated them as antimicrobial agents (Salih, Salimon, & Yousif, 2016).
Electrophosphorescence and Polymer Light-Emitting Diodes
Carbazole derivatives, including this compound, have been utilized in the development of polymer light-emitting diodes (PLEDs). Cho et al. (2010) and (2009) discussed the synthesis of Ir(III) complexes using 9H-carbazole ligands for enhanced emission in PLEDs (Cho et al., 2010); (Cho et al., 2009).
Biotransformation Studies
Waldau et al. (2009) explored the bacterial biotransformation of carbazole derivatives, including 9-methyl-9H-carbazole, analyzing their transformation into various products (Waldau et al., 2009).
Optoelectronic Properties
Gao Xi-cun (2010) conducted a study on novel carbazole derivatives, exploring their optoelectronic properties, which are crucial for applications in electronics and photonics (Gao Xi-cun, 2010).
Electronic Spectroscopy
The electronic spectroscopy of bromocarbazoles, including 9-phenyl-9H-carbazole, was investigated by Ponce et al. (2006), providing insights into their photophysical properties (Ponce et al., 2006).
Dye-Sensitized Solar Cells
Carbazole derivatives have been used in the synthesis of dyes for dye-sensitized solar cells (DSSCs). Saritha et al. (2017) synthesized carbazole-based dyes with D-D-π-A architecture, showing significant photovoltaic properties (Saritha et al., 2017).
Genotoxicity and Epigenotoxicity in Cancer Research
Luparello et al. (2021) studied the genotoxic and epigenotoxic effects of carbazole-derived molecules on breast cancer cells, highlighting their potential as anticancer agents (Luparello et al., 2021).
Electrochromic Materials
Hu et al. (2013) synthesized electrochromic materials containing carbazole and phenyl-methanone units, showing promising electrochemical and spectroelectrochemical properties (Hu et al., 2013).
Future Directions
Carbazole-based compounds, including 3-Methyl-9-phenyl-9h-carbazole, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are also being studied for their potential role in fighting diabetes .
Mechanism of Action
Target of Action
The primary target of 3-Methyl-9-phenyl-9h-carbazole is Histone Deacetylase (HDAC). HDAC is a key regulator in controlling the acetylation status of histone and is associated with the viability, migration, invasion, proliferation, and apoptosis of malignant tumors . Carbazole derivatives have been synthesized as potent HDAC inhibitors .
Mode of Action
This compound interacts with its target, HDAC, by inhibiting its activity. This inhibition is an effective strategy for designing compounds against malignant tumors . The compound’s interaction with HDAC results in changes in the acetylation status of histones, affecting gene expression .
Biochemical Pathways
The inhibition of HDAC by this compound affects several biochemical pathways. These include pathways related to cell viability, migration, invasion, proliferation, and apoptosis . The compound’s action on these pathways can lead to downstream effects such as the suppression of tumor growth .
Pharmacokinetics
Carbazole compounds are known for their good chemical and environmental stability , which may influence their bioavailability.
Result of Action
The result of this compound’s action is the inhibition of HDAC activity, leading to changes in gene expression. This can result in the suppression of tumor growth, affecting the viability, migration, invasion, and proliferation of tumor cells . In addition, it can induce apoptosis in these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the electronic environment of the carbazole moiety can affect the compound’s radiative efficiency . Additionally, the compound’s action may be influenced by the presence of other molecules in the environment, such as other drugs or biological molecules
Biochemical Analysis
Biochemical Properties
3-Methyl-9-phenyl-9h-carbazole, like other carbazole derivatives, is known for its important photochemical and thermal stability and good hole-transport ability
Cellular Effects
Some carbazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis
Molecular Mechanism
Carbazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some carbazole-based compounds have shown remarkable lifetime and persistence under certain conditions .
Metabolic Pathways
Some carbazole derivatives have been shown to reduce oxidative stress and modulate carbohydrate metabolism .
Transport and Distribution
Some carbazole derivatives have shown excellent performance in hole extraction and transportation ability .
properties
IUPAC Name |
3-methyl-9-phenylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-14-11-12-19-17(13-14)16-9-5-6-10-18(16)20(19)15-7-3-2-4-8-15/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPLCPIXXJOBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595819 | |
Record name | 3-Methyl-9-phenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1202362-88-6 | |
Record name | 3-Methyl-9-phenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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